molecular formula C10H10N2S2 B2965388 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole CAS No. 2137543-10-1

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole

Cat. No.: B2965388
CAS No.: 2137543-10-1
M. Wt: 222.32
InChI Key: IISXSFKNEVONOB-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole is a heterocyclic compound featuring a fused thienopyridine core linked to a 1,3-thiazole ring. Its molecular architecture combines sulfur- and nitrogen-containing rings, which are common motifs in medicinal chemistry due to their bioactivity and versatility in drug design. The compound is cataloged under CAS No. 251.13 and has been utilized as a building block in organic synthesis, particularly in the development of small-molecule libraries for pharmaceutical research . Enamine Ltd., a leading supplier of chemical building blocks, lists this compound in its catalog, emphasizing its role in constructing diverse molecular frameworks for high-throughput screening .

Properties

IUPAC Name

7-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-3-11-9(8-5-13-6-12-8)10-7(1)2-4-14-10/h2,4-6,9,11H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXSFKNEVONOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CS2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, derivatives of 1,3-thiazole have shown promising results against various cancer cell lines such as human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

2. Antimicrobial Properties

Research has demonstrated that thiazole-based compounds possess antimicrobial activities. The unique structure of 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole enables it to interact with bacterial membranes or inhibit essential metabolic pathways in pathogens . This potential makes it a candidate for developing new antimicrobial agents.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it may modulate the activity of protein kinases or other targets involved in metabolic pathways. This characteristic is crucial for designing drugs aimed at treating conditions like diabetes or cancer.

Biochemical Research

1. Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies help in understanding binding affinities and the structural basis for its biological activity . Such insights are vital for optimizing the compound's efficacy as a therapeutic agent.

2. Synthesis of Derivatives

The synthesis of derivatives based on this compound has been actively researched to enhance its biological activity. Various synthetic routes have been explored to modify functional groups on the thiazole or pyridine rings to improve potency and selectivity against specific targets .

Case Studies

Study Findings Applications
Study on Anticancer Activity Demonstrated significant cytotoxic effects against HTC-116 and HepG-2 cell linesPotential development of anticancer drugs
Antimicrobial Evaluation Showed effective inhibition of bacterial growthDevelopment of new antimicrobial agents
Molecular Docking Analysis Identified key interactions with target enzymesInsights for drug design

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from related heterocycles due to its unique fusion pattern (thieno[2,3-c]pyridine) and substitution on the thiazole ring. Below is a detailed comparison with two analogous compounds:

Structural Analog: rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole

This compound, also listed by Enamine Ltd., shares a fused polycyclic system but differs in its core structure. Key distinctions include:

  • Ring System: The analog features a pyrido[4,3-b]indole system, which replaces the thienopyridine-thiazole framework. This indole-containing structure may enhance π-π stacking interactions in biological systems compared to the sulfur-rich thienopyridine.
  • Applications : While both are used as building blocks, the pyridoindole’s indole moiety is more common in kinase inhibitors and serotonin receptor modulators, suggesting divergent therapeutic applications .

Positional Isomer: 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole

This compound, described by BIOFOUNT , highlights the impact of ring fusion position and substitution:

  • Ring Fusion: The thieno[3,2-c]pyridine isomer shifts the sulfur atom’s position, altering electronic properties (e.g., dipole moments) and hydrogen-bonding capabilities compared to the [2,3-c] isomer.
  • Substituent : A methyl group at the thiazole’s 2-position increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility.
  • Research Use : BIOFOUNT specifies this isomer for “scientific research experiments,” indicating specialized roles in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

Table 1: Comparative Analysis of Key Features

Compound Name CAS No. Core Structure Substituents Key Applications
4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole 251.13 Thieno[2,3-c]pyridine + thiazole None Building block for drug discovery
rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole Not listed Pyrido[4,3-b]indole 2- and 8-methyl Kinase inhibitor scaffolds
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole Not listed Thieno[3,2-c]pyridine + thiazole 2-methyl on thiazole SAR studies, pharmacokinetics

Research Implications

The structural variations among these compounds underscore the importance of ring fusion patterns and substituents in modulating physicochemical and biological properties. For instance:

  • Electronic Effects: The thieno[2,3-c]pyridine system in the target compound may exhibit stronger electron-withdrawing characteristics compared to its [3,2-c] isomer, influencing reactivity in cross-coupling reactions .
  • Solubility and Bioavailability : The unsubstituted thiazole in the target compound likely offers balanced solubility, whereas methylated analogs prioritize lipophilicity for membrane penetration .

Further studies are needed to correlate these structural differences with specific biological activities, such as binding affinities or metabolic stability.

Biological Activity

The compound 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes diverse research findings regarding its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

  • IUPAC Name : 7-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • Molecular Formula : C10H10N2S2
  • CAS Number : 2137543-10-1

The structural complexity of this compound allows for various chemical modifications that can enhance its biological activity. The thieno[2,3-c]pyridine and thiazole moieties are known for their diverse pharmacological properties.

Synthesis Methods

The synthesis typically involves cyclization reactions between thieno[2,3-c]pyridine derivatives and thioamides under acidic conditions. Elevated temperatures and catalysts are often required to facilitate the cyclization process. Industrially, continuous flow reactors may be employed to optimize yields and purity while adhering to green chemistry principles .

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Certain derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating potential for use in antifungal therapies .

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

  • Cell Line Studies : In vitro assays revealed that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against human gastric cancer cells with IC50 values indicating moderate potency .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism of Action : It is suggested that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS), which could position it as a candidate for treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • A recent study focused on evaluating the cytotoxicity of various thieno[2,3-c]pyridine derivatives against human cancer cell lines. One derivative showed an IC50 value of 15 µM against gastric cancer cells after 48 hours of treatment.
    • Results indicated significant apoptotic activity as evidenced by increased caspase-3 activity and DNA fragmentation assays.
  • Investigation into Antimicrobial Properties :
    • Another investigation assessed the antifungal activity against Fusarium oxysporum. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • The study suggested that the mechanism involved disruption of fungal cell membrane integrity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/Effectiveness
This compoundAnticancer (gastric cancer)IC50 = 15 µM
4H-thieno[3,2-c]pyridineAntimicrobialMIC = 32 µg/mL
4H-thieno[2,3-b]pyridineAnti-inflammatoryInhibition of TNF-α production

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